5-Amino-2-methylnicotinonitrile

Description

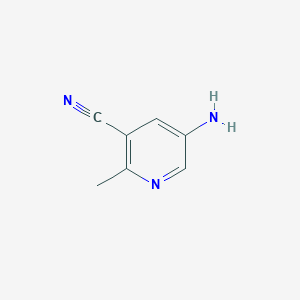

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-6(3-8)2-7(9)4-10-5/h2,4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSMNIVBESPTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346542-14-0 | |

| Record name | 5-amino-2-methylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-methylnicotinonitrile (CAS 1346542-14-0): Current Status of Publicly Available Information

To our valued researchers, scientists, and drug development professionals,

In the spirit of advancing scientific knowledge and providing comprehensive technical resources, we have undertaken a thorough investigation into the chemical compound 5-Amino-2-methylnicotinonitrile , assigned the CAS number 1346542-14-0 . The objective was to create an in-depth technical guide encompassing its synthesis, physicochemical properties, spectroscopic data, and applications, particularly within the realm of drug discovery and development.

Following an exhaustive search of the public scientific literature, patent databases, and chemical supplier technical data sheets, we must report that there is a significant lack of available information for this specific compound. Our investigation revealed no published synthesis protocols, spectroscopic data (such as NMR, IR, or Mass Spectrometry), or documented applications for 5-Amino-2-methylnicotinonitrile under the CAS number 1346542-14-0.

This scarcity of data suggests that 5-Amino-2-methylnicotinonitrile may be one of the following:

-

A very recently synthesized compound for which research has not yet been published.

-

A theoretical compound that has been cataloged but not yet synthesized or characterized.

-

A niche chemical intermediate with its synthesis and use documented only in proprietary, internal records of a commercial entity.

While we are unable to provide a detailed technical guide on this specific molecule due to the absence of foundational data, the initial research did yield substantial information on closely related and structurally similar compounds. The aminonicotinonitrile and aminomethylpyridine scaffolds are of significant interest in medicinal chemistry.

Given the current circumstances, we are unable to proceed with generating the requested in-depth technical guide for 5-Amino-2-methylnicotinonitrile (CAS 1346542-14-0). We are committed to providing accurate and well-referenced scientific content and, in this instance, the necessary data is not publicly available.

We recommend that researchers interested in this specific molecule consider synthesizing it through established methods for analogous compounds and subsequently characterizing it. Should you proceed with such work, your findings would be a valuable contribution to the chemical sciences.

We apologize for any inconvenience this may cause and remain at your disposal for any future inquiries on other chemical compounds for which there is a body of scientific literature.

An In-depth Technical Guide to the Spectral Analysis of 5-Amino-2-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed guide to the expected spectral characteristics of 5-Amino-2-methylnicotinonitrile. As of the time of writing, publicly available, experimentally verified spectral data (NMR, IR, MS) for this specific compound (CAS 1346542-14-0) is limited. Therefore, this guide is constructed based on established principles of spectroscopic interpretation, data from structurally similar molecules, and predicted spectral information. The protocols described are generalized best practices for the analysis of aromatic aminonitriles.

Introduction

5-Amino-2-methylnicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its unique combination of functional groups: a pyridine ring, an amino group, a methyl group, and a nitrile group. These features make it a valuable scaffold for the synthesis of more complex molecules. A thorough understanding of its spectral properties is paramount for its identification, purity assessment, and the tracking of its transformations in chemical reactions. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Amino-2-methylnicotinonitrile, offering a predictive framework for researchers working with this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of 5-Amino-2-methylnicotinonitrile are key to understanding its spectral output. The positions of the substituents on the pyridine ring dictate the electronic environment of each atom, which in turn governs the signals observed in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Caption: Molecular Structure of 5-Amino-2-methylnicotinonitrile.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Amino-2-methylnicotinonitrile, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The aromatic protons will appear in the downfield region, while the methyl and amino protons will be found further upfield.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification & Comparative Insights |

| ~7.8 - 8.0 | d | 1H | H-6 | The proton at position 6 is ortho to the ring nitrogen, leading to a significant downfield shift. In the related compound 2-amino-5-methylpyridine, the corresponding proton appears at 7.79 ppm[1]. |

| ~6.5 - 6.7 | d | 1H | H-4 | The proton at position 4 is ortho to the electron-donating amino group, causing an upfield shift compared to unsubstituted pyridine. |

| ~4.0 - 5.0 | br s | 2H | -NH₂ | The amino protons typically appear as a broad singlet. Their chemical shift can vary depending on solvent and concentration. For 2-amino-4,6-diphenylnicotinonitriles, the -NH₂ peak is a broad singlet at 5.30–5.38 ppm[2]. |

| ~2.4 - 2.6 | s | 3H | -CH₃ | The methyl group protons will appear as a singlet. In 2-amino-5-methylpyridine, the methyl protons are observed at 2.12 ppm[1]. The presence of the electron-withdrawing nitrile group at the adjacent carbon in our target molecule would likely shift this signal slightly downfield. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-2-methylnicotinonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Integrate the peaks and determine their multiplicities.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Justification & Comparative Insights |

| ~160 - 162 | C-2 | The carbon bearing the methyl group and adjacent to the ring nitrogen will be significantly downfield. |

| ~150 - 152 | C-6 | The carbon atom between the nitrogen and the amino-substituted carbon. |

| ~145 - 148 | C-5 | The carbon attached to the amino group will be shifted downfield due to the deshielding effect of the nitrogen. |

| ~118 - 120 | C≡N | The nitrile carbon typically appears in this region. |

| ~115 - 117 | C-4 | The carbon atom ortho to the amino group and meta to the nitrile group. |

| ~108 - 110 | C-3 | The carbon bearing the nitrile group will be relatively upfield for a substituted pyridine ring carbon. |

| ~22 - 24 | -CH₃ | The methyl carbon will appear in the aliphatic region. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial for reducing acquisition time.

-

Instrumentation: A 101 MHz (corresponding to a 400 MHz ¹H frequency) or higher NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Justification & Comparative Insights |

| 3450 - 3300 | N-H stretch | Primary Amine (-NH₂) | Primary amines show two bands in this region (symmetric and asymmetric stretching). For 2-amino-5-methylpyridine, these bands appear around 3444 and 3335 cm⁻¹[3]. |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Characteristic of C-H bonds on the pyridine ring. |

| 2950 - 2850 | C-H stretch | Aliphatic C-H | Corresponding to the methyl group. |

| 2230 - 2210 | C≡N stretch | Nitrile (-C≡N) | This is a very characteristic and sharp absorption. For 2-amino-4,6-diphenylnicotinonitriles, a strong peak is observed around 2204–2210 cm⁻¹[2]. |

| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) | Bending vibration of the amino group. |

| 1600 - 1450 | C=C and C=N stretch | Aromatic Ring | Skeletal vibrations of the pyridine ring. |

| 1335 - 1250 | C-N stretch | Aromatic Amine | Stretching vibration of the bond between the aromatic ring and the amino group. |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum (typically 16-32 scans).

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation | Justification |

| 133 | [M]⁺ | Molecular ion peak. The molecular formula is C₇H₇N₃, with a calculated monoisotopic mass of 133.0640. |

| 118 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 106 | [M - HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation pathway for nitriles. |

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Data Acquisition:

-

Inject the sample into the GC, where it is vaporized and separated from any impurities.

-

As the compound elutes from the GC column, it enters the MS source where it is ionized by a beam of electrons (typically at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Workflow and Data Integration

The definitive characterization of 5-Amino-2-methylnicotinonitrile relies on the synergistic interpretation of all three spectroscopic techniques.

Caption: A typical workflow for the spectroscopic analysis and structural confirmation of a synthetic compound.

Conclusion

This guide provides a robust, albeit predictive, framework for the spectroscopic analysis of 5-Amino-2-methylnicotinonitrile. The expected NMR, IR, and MS data, derived from fundamental principles and comparison with closely related structures, offer a valuable resource for researchers. By following the outlined experimental protocols, scientists and drug development professionals can confidently characterize this molecule, ensuring its identity and purity in their research endeavors. The combination of these spectroscopic techniques provides a self-validating system for the comprehensive analysis of this important chemical entity.

References

-

Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 637838, 5-Methylnicotinonitrile". PubChem. [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

-

SpectraBase. 5-Amino-2-methyl-pentanenitrile. [Link]

- Google Patents.

-

ResearchGate. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

The Strategic Utility of 5-Amino-2-methylnicotinonitrile in Modern Organic Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, substituted pyridines hold a place of prominence due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This guide focuses on a particularly valuable, yet often overlooked, building block: 5-Amino-2-methylnicotinonitrile . Its unique arrangement of a nucleophilic amino group, an electrophilic nitrile moiety, and a strategically positioned methyl group on a pyridine core imparts a rich and versatile reactivity profile. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, properties, and synthetic applications of this powerful intermediate. We will explore the causality behind experimental choices, provide validated protocols, and delve into the mechanistic underpinnings of its transformations, thereby offering a comprehensive understanding of its potential as a cornerstone in synthetic endeavors.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective utilization in synthesis. While specific experimental data for 5-Amino-2-methylnicotinonitrile is not extensively documented in publicly available literature, we can infer its characteristics based on closely related analogs such as 5-amino-2-methylpyridine and 5-methylnicotinonitrile.

Table 1: Predicted and Analogous Physicochemical Properties

| Property | Predicted/Analogous Value | Rationale and Comparative Data |

| Molecular Formula | C₇H₇N₃ | - |

| Molecular Weight | 133.15 g/mol | - |

| Appearance | Off-white to light yellow solid | Based on the appearance of similar aminopyridine derivatives. |

| Melting Point | 95-99 °C (for 5-amino-2-methylpyridine)[1] | The nitrile group may influence the melting point. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in non-polar solvents. | The amino and nitrile groups contribute to its polarity. |

| CAS Number | 100982-28-7 | This CAS number is associated with the compound. |

Spectroscopic Profile:

The structural features of 5-Amino-2-methylnicotinonitrile give rise to a distinct spectroscopic signature.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3444 and 3335 cm⁻¹ for the analogous 5-amino-2-methylpyridine)[2], a sharp C≡N stretching vibration (typically around 2220-2260 cm⁻¹), and C-H and C=C/C=N stretching and bending frequencies associated with the substituted pyridine ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely exhibit a singlet for the methyl group protons, two distinct signals for the aromatic protons on the pyridine ring, and a broad singlet for the amino group protons which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to each carbon atom in the molecule. The nitrile carbon will appear in the characteristic downfield region (around 115-125 ppm), while the chemical shifts of the pyridine ring carbons will be influenced by the electron-donating amino group and the electron-withdrawing nitrile group.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or NH₃.

Synthesis of 5-Amino-2-methylnicotinonitrile: A Practical Approach

The synthesis of 2-aminonicotinonitrile derivatives can be achieved through various routes. A common and effective strategy involves the multicomponent reaction of an α,β-unsaturated carbonyl compound (or its precursor), malononitrile, and an ammonia source.

A documented synthesis of 2-amino-5-methylnicotinonitrile is described in U.S. Patent 3,917,624.[2] This method provides a foundational protocol for its preparation.

Experimental Protocol: Synthesis of 2-Amino-5-methylnicotinonitrile (Adapted from Patent Literature)

Scheme 1: Synthesis of 2-Amino-5-methylnicotinonitrile

Caption: A plausible synthetic route to 5-Amino-2-methylnicotinonitrile.

Step 1: Preparation of Propylidene malononitrile

-

In a suitable reaction vessel equipped with a stirrer, add propionaldehyde and an equimolar amount of malononitrile in a suitable solvent such as ethanol.

-

Add a catalytic amount of a base, for example, piperidine or triethylamine.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation or extraction.

Step 2: Formation of 1-Ethoxy-2-methyl-4,4-dicyano-1,3-butadiene

-

To the propylidene malononitrile from the previous step, add triethyl orthoformate and acetic anhydride.

-

A Lewis acid catalyst, such as zinc chloride, can be added to facilitate the reaction.

-

Heat the mixture, typically in the range of 100-150 °C.[2]

-

The intermediate, 1-ethoxy-2-methyl-4,4-dicyano-1,3-butadiene, is formed in this step.

Step 3: Cyclization to 5-Amino-2-methylnicotinonitrile

-

The crude intermediate from Step 2 is then treated with ammonia. This can be achieved by passing ammonia gas through the reaction mixture or by using a solution of ammonia in a suitable solvent.[2]

-

The cyclization reaction affords the desired product, 5-Amino-2-methylnicotinonitrile.

-

The final product can be purified by crystallization or column chromatography.

Causality Behind Experimental Choices:

-

The use of a base catalyst in Step 1 facilitates the Knoevenagel condensation between the aldehyde and the active methylene compound (malononitrile).

-

Acetic anhydride in Step 2 acts as a dehydrating agent, driving the reaction towards the formation of the butadiene intermediate.

-

Zinc chloride in Step 2 acts as a Lewis acid, activating the orthoformate for reaction.

-

The final cyclization with ammonia in Step 3 is a classic approach to forming the pyridine ring from a 1,5-dicarbonyl equivalent.

Reactivity and Synthetic Utility: A Versatile Building Block

The synthetic potential of 5-Amino-2-methylnicotinonitrile stems from the distinct reactivity of its functional groups. The amino group is a potent nucleophile, the nitrile group can undergo a variety of transformations, and the pyridine ring itself can participate in further functionalization.

Caption: Reactivity map of 5-Amino-2-methylnicotinonitrile.

Reactions of the Amino Group

The amino group at the 5-position is nucleophilic and readily participates in reactions with electrophiles.

-

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation is useful for protecting the amino group or for introducing new functional moieties. For instance, reaction with pivaloyl chloride in the presence of a base like triethylamine yields 2-pivaloylamino-5-methylnicotinonitrile.[2]

-

Alkylation: N-alkylation can be achieved by reacting with alkyl halides.

-

Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be substituted with various nucleophiles (e.g., halides, hydroxyl, cyano).

-

Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

Reactions of the Nitrile Group

The nitrile group is a valuable functional handle that can be transformed into other important functionalities.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. For example, treatment of 2-pivaloylamino-5-methylnicotinonitrile with sodium hydroxide and hydrogen peroxide leads to the formation of the corresponding amide.[2]

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.

Cyclization Reactions: Gateway to Fused Heterocycles

The bifunctional nature of 5-Amino-2-methylnicotinonitrile, possessing both a nucleophilic amino group and an electrophilic nitrile, makes it an excellent precursor for the synthesis of fused heterocyclic systems. This is particularly relevant in medicinal chemistry, where such scaffolds are often associated with biological activity.

-

Synthesis of Fused Pyrimidines: Aminonicotinonitriles are well-established precursors for the synthesis of pyrido[2,3-d]pyrimidines.[3] Reaction with reagents like formamide, urea, or thiourea can lead to the formation of the fused pyrimidine ring system.[4][5]

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative (Illustrative)

-

In a reaction vessel, dissolve 5-Amino-2-methylnicotinonitrile in an excess of formamide.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.

Causality Behind Experimental Choices:

-

Formamide serves as both the reagent and the solvent in this reaction, providing the necessary carbon and nitrogen atoms to form the pyrimidine ring.

-

The high reaction temperature is required to drive the cyclization and dehydration steps.

Applications in Drug Discovery and Medicinal Chemistry

The substituted pyridine and fused pyrimidine motifs are prevalent in a wide range of biologically active molecules. Nicotinonitrile derivatives, in particular, have been investigated for their potential as kinase inhibitors and for their antimicrobial properties.[3] The structural features of 5-Amino-2-methylnicotinonitrile make it an attractive starting material for the synthesis of libraries of compounds for screening in drug discovery programs. The ability to readily modify both the amino and nitrile groups allows for the systematic exploration of the structure-activity relationship (SAR) of derived molecules.

Conclusion and Future Outlook

5-Amino-2-methylnicotinonitrile is a highly versatile and valuable building block in organic synthesis. Its rich reactivity, stemming from the interplay of its amino, nitrile, and substituted pyridine functionalities, provides access to a diverse range of more complex molecules. The ability to construct fused heterocyclic systems, particularly those with potential biological activity, underscores its importance in medicinal chemistry and drug discovery. While detailed, modern synthetic protocols and comprehensive characterization data are somewhat scattered in the literature, the foundational chemistry is well-established. This guide has aimed to consolidate this knowledge, providing a technical framework for the effective utilization of this potent synthetic intermediate. As the demand for novel and diverse molecular scaffolds continues to grow, the strategic application of building blocks like 5-Amino-2-methylnicotinonitrile will undoubtedly play an increasingly crucial role in advancing the frontiers of chemical synthesis.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencescholar.us [sciencescholar.us]

- 5. sciencescholar.us [sciencescholar.us]

Methodological & Application

Synthesis of 5-Amino-2-methylnicotinonitrile: An Application Note and Detailed Protocol

Introduction

5-Amino-2-methylnicotinonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine scaffold is a key feature in a variety of biologically active compounds. This document provides a comprehensive guide for the synthesis of 5-Amino-2-methylnicotinonitrile, intended for researchers and professionals in drug development and organic synthesis. The presented methodology is based on a robust two-step synthesis commencing from the commercially available or readily synthesized 2-methylnicotinonitrile. The synthetic strategy involves an electrophilic aromatic substitution to introduce a nitro group at the 5-position, followed by a selective reduction to yield the desired primary amine. This application note offers detailed, step-by-step protocols, explanations of the underlying chemical principles, and guidance for the characterization of the final product.

Synthetic Strategy Overview

The synthesis of 5-Amino-2-methylnicotinonitrile is most effectively achieved through a two-step sequence starting from 2-methylnicotinonitrile:

-

Nitration: The first step involves the regioselective nitration of 2-methylnicotinonitrile to yield 2-methyl-5-nitronicotinonitrile. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is the active electrophile.

-

Reduction: The subsequent step is the selective reduction of the nitro group of 2-methyl-5-nitronicotinonitrile to the corresponding amino group, affording the target molecule, 5-Amino-2-methylnicotinonitrile. This transformation requires a reducing agent that is chemoselective for the nitro group in the presence of a nitrile.

This overall synthetic approach is illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis of 5-Amino-2-methylnicotinonitrile.

Part 1: Synthesis of the Starting Material (If Necessary)

While 2-methylnicotinonitrile is commercially available from various suppliers, this section provides a synthetic protocol for its preparation from pyridinium salts and acetonitrile for laboratories where it may not be readily accessible. This method involves a nucleophilic recyclization of pyridinium salts.

Protocol 1: Synthesis of 2-Methylnicotinonitrile

This protocol is adapted from a procedure described by Hu, F. et al. in The Journal of Organic Chemistry (2022).[1]

Materials:

-

Appropriate N-vinyl pyridinium salt

-

Benzoic acid (BA)

-

Benzyl triethyl ammonium chloride (TEBA)

-

Potassium hexamethyldisilazide (KHMDS)

-

Dry acetonitrile (CH₃CN)

-

Anhydrous toluene

-

Standard glassware for anhydrous reactions

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add the N-vinyl pyridinium salt (1.0 equiv), benzoic acid (2.0 equiv), and benzyl triethyl ammonium chloride (1.0 equiv).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous acetonitrile and anhydrous toluene as the solvent system.

-

To the stirred solution, add potassium hexamethyldisilazide (KHMDS) solution (1M in THF, 4.0 equiv) dropwise at room temperature.

-

Stir the reaction mixture at the appropriate temperature (optimization may be required, e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-methylnicotinonitrile.

Part 2: Synthesis of 5-Amino-2-methylnicotinonitrile

This part details the two-step conversion of 2-methylnicotinonitrile to the final product.

Step 1: Nitration of 2-Methylnicotinonitrile

The nitration of the pyridine ring is a classic electrophilic aromatic substitution. The directing effects of the methyl and cyano groups, along with the pyridine nitrogen, favor the introduction of the nitro group at the 5-position. A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly reactive nitronium ion (NO₂⁺).

Reaction Mechanism: Generation of the Nitronium Ion Sulfuric acid, being a stronger acid, protonates nitric acid. Subsequent loss of a water molecule generates the nitronium ion, the active electrophile in this reaction.

Caption: Formation of the nitronium ion from nitric and sulfuric acids.

Protocol 2: Synthesis of 2-Methyl-5-nitronicotinonitrile

Materials:

-

2-Methylnicotinonitrile

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane or other suitable organic solvent

-

Standard reaction glassware with cooling capabilities

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a measured amount of 2-methylnicotinonitrile.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the stirred 2-methylnicotinonitrile, maintaining the temperature below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the pre-cooled nitrating mixture dropwise to the solution of 2-methylnicotinonitrile in sulfuric acid, ensuring the internal temperature does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, requires optimization) for a specified time. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

-

If the product does not precipitate, extract the aqueous solution with a suitable organic solvent like dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methyl-5-nitronicotinonitrile.

-

The crude product can be purified by recrystallization or column chromatography.

| Reagent | Molar Ratio (relative to starting material) | Purpose |

| 2-Methylnicotinonitrile | 1.0 | Starting Material |

| Conc. H₂SO₄ | 3.0 - 5.0 | Solvent and Catalyst |

| Conc. HNO₃ | 1.1 - 1.5 | Nitrating Agent |

Table 1: Typical Reagent Stoichiometry for Nitration.

Step 2: Reduction of 2-Methyl-5-nitronicotinonitrile

The selective reduction of the nitro group to an amine in the presence of a nitrile is a critical step. Catalytic hydrogenation is a common and effective method for this transformation. The use of catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere provides a clean and efficient reduction.

Protocol 3: Synthesis of 5-Amino-2-methylnicotinonitrile

Materials:

-

2-Methyl-5-nitronicotinonitrile

-

Palladium on carbon (5% or 10% Pd/C) or Raney Nickel

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Celite® for filtration

Procedure:

-

In a hydrogenation flask, dissolve 2-methyl-5-nitronicotinonitrile in a suitable solvent such as methanol or ethanol.

-

Carefully add the Pd/C catalyst (typically 5-10 mol% of the substrate) to the solution.

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere is replaced by hydrogen.

-

Pressurize the vessel with hydrogen gas to the desired pressure (this may range from balloon pressure to higher pressures in a Parr apparatus, optimization is recommended).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude 5-Amino-2-methylnicotinonitrile can be purified by recrystallization or column chromatography to yield the final product.

| Parameter | Condition | Notes |

| Catalyst | 5-10% Pd/C or Raney Nickel | Pd/C is generally preferred for its ease of handling. |

| Solvent | Methanol, Ethanol | The substrate should be fully dissolved. |

| Hydrogen Pressure | 1-4 atm (balloon to Parr) | Higher pressure may speed up the reaction. |

| Temperature | Room Temperature | Exothermic reaction; cooling may be needed initially. |

| Reaction Time | 2 - 24 hours | Monitor by TLC for completion. |

Table 2: Typical Conditions for Catalytic Hydrogenation.

Part 3: Characterization of 5-Amino-2-methylnicotinonitrile

The successful synthesis of the final product should be confirmed by standard analytical techniques. Below are the expected characteristic spectral data.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will appear as doublets in the aromatic region, with coupling constants typical for ortho and meta coupling on a pyridine ring. The amino protons will likely appear as a broad singlet, and the methyl protons as a sharp singlet in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the 115-125 ppm range.

-

IR Spectroscopy: The infrared spectrum will provide key information about the functional groups present. Characteristic peaks to look for include:

-

N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region).

-

C≡N stretching of the nitrile group (around 2220-2230 cm⁻¹).

-

C-N stretching and N-H bending vibrations in the fingerprint region.

-

Safety Considerations

-

Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids. It is crucial to maintain strict temperature control and to add reagents slowly. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be performed in a well-ventilated area, away from ignition sources. The catalyst, particularly Pd/C, can be pyrophoric when dry and exposed to air. It should be handled carefully, and the filtration should be done while the catalyst is still wet with the solvent.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 5-Amino-2-methylnicotinonitrile. By following the outlined protocols and adhering to the safety precautions, researchers can reliably prepare this important chemical intermediate. The provided rationale behind the synthetic steps and the expected characterization data will aid in the successful execution and verification of the synthesis.

References

-

Hu, F., et al. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry.[1]

- Organic Syntheses, Coll. Vol. 1, p.406 (1941); Vol. 5, p.83 (1925).

- Reductions in Organic Chemistry, 2nd ed.; Hudlicky, M., Ed.; ACS Monograph 188; American Chemical Society: Washington, DC, 1996. (Comprehensive text on reduction reactions)

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Amino-2-methylnicotinonitrile

Welcome to the technical support center for the purification of crude 5-Amino-2-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during the purification of this important chemical intermediate. The following content is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in my crude 5-Amino-2-methylnicotinonitrile?

The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities can be broadly categorized as follows:

-

Unreacted Starting Materials: Residuals of the precursors used in the synthesis.

-

Side-Reaction Products: Isomeric aminopyridines or other byproducts from non-specific reactions. For instance, in reactions involving nitration followed by reduction, regioisomers can be a common issue.[1]

-

Intermediates: In multi-step syntheses, incompletely reacted intermediates may be present in the final crude product.[2]

-

Reagents and Solvents: Residual solvents, catalysts, and other reagents used during the synthesis and work-up procedures.

-

Degradation Products: 5-Amino-2-methylnicotinonitrile may be susceptible to degradation under certain conditions (e.g., exposure to strong acids, bases, light, or high temperatures), leading to the formation of impurities.[3] The amino group is susceptible to oxidation, which can lead to discoloration of the product.[1]

A thorough understanding of your synthetic pathway is the first critical step in anticipating the likely impurities.

Q2: What is the most straightforward method for a preliminary purification of my crude product?

For many crystalline organic compounds, recrystallization is often the most direct and scalable initial purification technique. The success of this method relies on the principle of differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

An ideal recrystallization solvent will dissolve a large amount of the 5-Amino-2-methylnicotinonitrile at an elevated temperature (near the solvent's boiling point) but only a small amount at lower temperatures (e.g., room temperature or 0-4 °C).[4] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Q3: My compound is still impure after recrystallization. What advanced purification techniques can I use?

If recrystallization does not yield a product of sufficient purity, column chromatography is a powerful alternative.[5] This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) while being carried through a column by a mobile phase (a solvent or mixture of solvents).[5]

For a compound like 5-Amino-2-methylnicotinonitrile, which contains a basic amino group, special considerations are necessary to avoid issues like peak tailing on standard silica gel.[6]

Another potential technique, particularly for removing acidic or neutral impurities, is an acid-base extraction . This involves dissolving the crude mixture in an organic solvent and washing with an aqueous acid. The basic 5-Amino-2-methylnicotinonitrile will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to regenerate the free amine, which can be extracted back into an organic solvent.

Troubleshooting Guides

Recrystallization Troubleshooting

| Problem | Potential Cause | Troubleshooting Steps |

| Oiling Out: The compound separates as a liquid instead of forming crystals. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1] - Try a different solvent or a solvent mixture with a lower boiling point.[1] |

| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth. | - Induce crystallization by scratching the inside of the flask with a glass rod.[1] - Add a seed crystal of pure 5-Amino-2-methylnicotinonitrile. - Reduce the volume of the solvent by gentle heating and evaporation, then allow it to cool again. - Cool the solution to a lower temperature (e.g., in an ice bath). |

| Low Recovery of Purified Product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. - After crystallization, cool the mixture for a longer period or to a lower temperature to maximize precipitation. |

| Product is Still Discolored | Colored impurities are co-crystallizing with the product. | - Before allowing the hot solution to cool, add a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.[4] |

Column Chromatography Troubleshooting

| Problem | Potential Cause | Troubleshooting Steps |

| Poor Separation of Compound and Impurities | The chosen mobile phase (eluent) has either too high or too low polarity. | - Optimize the eluent system by performing thin-layer chromatography (TLC) with various solvent mixtures first. Aim for an Rf value of 0.2-0.4 for the desired compound. |

| Significant Tailing of the Product Peak | The basic amino group is interacting strongly with the acidic silica gel.[6] | - Add a small amount (e.g., 0.1-1%) of a volatile tertiary amine like triethylamine to the eluent to suppress this interaction.[6] - Alternatively, use a deactivated stationary phase such as alumina or amine-treated silica gel. |

| Compound is Not Eluting from the Column | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate. |

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general guideline. The choice of solvent is critical and must be determined experimentally. Common solvents for recrystallization of polar organic compounds include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[7] A patent for a related compound, 2-pivaloylamino-5-methylnicotinonitrile, mentions recrystallization from ethanol, which could be a good starting point.[8]

-

Solvent Selection: In a small test tube, add a small amount of crude 5-Amino-2-methylnicotinonitrile. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently to see if the compound dissolves. Then, cool the solution to see if crystals form.

-

Dissolution: In an Erlenmeyer flask, add the crude 5-Amino-2-methylnicotinonitrile and a boiling chip. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[4]

-

Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Protocol 2: General Column Chromatography Procedure

This protocol is a general guideline. The mobile phase must be optimized using TLC first.

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and compact bed.

-

Sample Loading: Dissolve the crude 5-Amino-2-methylnicotinonitrile in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

-

Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the silica gel.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Amino-2-methylnicotinonitrile.

Purity Assessment

To verify the success of your purification, several analytical techniques can be employed:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive method to determine the purity of the compound and quantify any remaining impurities.[9][10][11]

-

Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting range and lower the melting point.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the purified compound and can detect impurities if they are present in sufficient concentration.

Visualizing Workflows

General Purification Workflow

Caption: Decision workflow for the purification of 5-Amino-2-methylnicotinonitrile.

Troubleshooting Recrystallization

Caption: Troubleshooting common issues during recrystallization.

References

- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022-07-11). MDPI.

- proper use of amino column. (2009-03-31).

- Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candid

- Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatiz

- US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.

- Amino Acid Purification - Column Chrom

- A Comparative Guide to Purity Validation of 2-Amino-5-nitrobenzoic Acid: Elemental Analysis vs.

- Troubleshooting guide for the purification of 5-Butyl-2-methylpiperidine. Benchchem.

- Reagents & Solvents: Solvents for Recrystalliz

- Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid. Benchchem.

- Quality Control of Amino Acids & Peptides: A Guide. Bachem.

- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011-01-01).

- Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile. Benchchem.

- Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. bioprocessintl.com [bioprocessintl.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. column-chromatography.com [column-chromatography.com]

- 6. benchchem.com [benchchem.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bachem.com [bachem.com]

Technical Support Center: Overcoming Solubility Challenges with 5-Amino-2-methylnicotinonitrile

Welcome to the technical support center for 5-Amino-2-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility issues encountered during reactions involving this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: Understanding the Solubility Profile of 5-Amino-2-methylnicotinonitrile

5-Amino-2-methylnicotinonitrile is a substituted aminopyridine, a class of compounds known for their utility in medicinal chemistry and materials science.[1] Its structure, featuring a polar amino group and a cyano group, alongside a less polar methyl-substituted pyridine ring, results in a moderate polarity. This duality in its structure can lead to solubility challenges in certain organic solvents. While specific quantitative solubility data for 5-Amino-2-methylnicotinonitrile is not extensively documented in publicly available literature, we can infer its behavior from structurally similar molecules like 2-aminopyridine and nicotinic acid.[2][3]

The key to overcoming solubility issues lies in understanding the interplay of solute-solvent interactions. For 5-Amino-2-methylnicotinonitrile, these are primarily:

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the nitrile nitrogen can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be better solvents.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electron-withdrawing cyano group and the electron-donating amino and methyl groups. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) can effectively solvate the molecule through these interactions.

-

Van der Waals Forces: The aromatic ring and methyl group contribute to nonpolar character, allowing for some solubility in less polar solvents.

This guide provides a structured approach to troubleshooting and resolving solubility problems, ensuring your reactions proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving 5-Amino-2-methylnicotinonitrile in my reaction solvent. What are the recommended starting solvents?

A1: Based on the solubility of analogous compounds like 2-aminopyridine, polar aprotic solvents are an excellent starting point.[2] We recommend exploring the following solvents, starting with the most promising:

-

N,N-Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Dimethyl Sulfoxide (DMSO)

-

Acetonitrile (MeCN)

-

Alcohols (e.g., Ethanol, Methanol, Isopropanol)

For 2-aminopyridine, the solubility follows the trend: NMP > DMF > methanol > ethanol > n-propanol > n-butanol > acetonitrile.[2] It is reasonable to expect a similar trend for 5-Amino-2-methylnicotinonitrile.

Q2: Can I use non-polar solvents for reactions with 5-Amino-2-methylnicotinonitrile?

A2: Generally, non-polar solvents like hexanes, cyclohexane, or toluene are poor choices for dissolving 5-Amino-2-methylnicotinonitrile due to the significant polarity imparted by the amino and cyano groups. However, for certain reactions, a co-solvent system or performing the reaction at an elevated temperature in a higher boiling point non-polar solvent (like xylene) might be feasible, especially if the other reactants are non-polar.

Q3: How does temperature affect the solubility of 5-Amino-2-methylnicotinonitrile?

A3: For most solid solutes, solubility increases with temperature.[2] If you are experiencing poor solubility at room temperature, gently heating the mixture can significantly improve dissolution. However, it is crucial to ensure that the reaction temperature is compatible with the stability of all reactants and reagents. Always check the thermal stability of your compounds before applying heat.

Q4: My reaction requires a non-polar solvent, but 5-Amino-2-methylnicotinonitrile is not dissolving. What can I do?

A4: This is a common challenge in organic synthesis. Here are a few strategies:

-

Co-solvent System: Introduce a small amount of a polar aprotic co-solvent (e.g., a few drops of DMF or DMSO) to the non-polar solvent. This can create a micro-environment that helps to solvate the 5-Amino-2-methylnicotinonitrile.

-

Phase-Transfer Catalysis: If your reaction involves an ionic reagent, a phase-transfer catalyst can be employed to bring the reagent into the organic phase to react with the dissolved substrate, even at low concentrations.

-

Alternative Reagents: Consider if there are alternative, more soluble reagents that can achieve the same chemical transformation.

Q5: Will modifying the pH of the solution improve solubility?

A5: Yes, pH can have a significant impact on the solubility of aminopyridines. The amino group on the pyridine ring is basic and can be protonated in acidic conditions to form a more soluble salt. For example, dissolving 2-dimethylamino-5-methyl-pyridine in hydrochloric acid is a step in a patented synthesis process. However, you must consider if the resulting acidic conditions are compatible with your reaction. Conversely, in strongly basic conditions, the amino group could be deprotonated, potentially affecting solubility and reactivity.

Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues

This section provides a systematic workflow for addressing solubility problems in your reactions.

Caption: Troubleshooting workflow for solubility issues.

Detailed Experimental Protocols

Protocol 1: Standard Dissolution in a Polar Aprotic Solvent

-

To a clean, dry reaction vessel equipped with a magnetic stir bar, add the desired amount of 5-Amino-2-methylnicotinonitrile.

-

Add the chosen polar aprotic solvent (e.g., DMF, DMSO, NMP) in a volume sufficient to achieve the desired reaction concentration.

-

Stir the mixture at room temperature. Observe for complete dissolution.

-

If dissolution is slow or incomplete, gently heat the mixture using a water or oil bath to a temperature compatible with your reaction (e.g., 40-60 °C).

-

Once the solid is fully dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.

Protocol 2: Utilizing a Co-solvent System

-

In the reaction vessel, suspend 5-Amino-2-methylnicotinonitrile in the primary (less polar) reaction solvent.

-

While stirring, add a polar aprotic co-solvent (e.g., DMF) dropwise until the solid dissolves. Aim to use the minimum amount of co-solvent necessary.

-

Monitor the reaction progress carefully, as the co-solvent may influence the reaction rate and selectivity.

Protocol 3: pH-Mediated Dissolution (for reactions compatible with acidic conditions)

-

In a separate flask, prepare a solution of the desired acid (e.g., HCl in a suitable solvent like dioxane or isopropanol).

-

Suspend 5-Amino-2-methylnicotinonitrile in the reaction solvent.

-

Slowly add the acidic solution dropwise while stirring. The formation of the corresponding ammonium salt should lead to dissolution.

-

Caution: This method will alter the reaction conditions. Ensure that all subsequent reagents and intermediates are stable and reactive under these acidic conditions. Neutralization may be required during the workup procedure.

Data Summary: Solvent Properties and Recommendations

The following table provides a summary of recommended solvents and their relevant physical properties to aid in your selection process.

| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Suitability for 5-Amino-2-methylnicotinonitrile |

| N-Methyl-2-pyrrolidone (NMP) | 6.7 | 202 | 32.2 | Excellent (Based on 2-aminopyridine data)[2] |

| N,N-Dimethylformamide (DMF) | 6.4 | 153 | 36.7 | Excellent (Based on 2-aminopyridine data)[2] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | 46.7 | Very Good |

| Acetonitrile (MeCN) | 5.8 | 82 | 37.5 | Good |

| Ethanol | 5.2 | 78 | 24.5 | Good (Especially with heating) |

| Methanol | 6.6 | 65 | 32.7 | Good (Especially with heating) |

| Tetrahydrofuran (THF) | 4.0 | 66 | 7.5 | Moderate (May require co-solvent) |

| Dichloromethane (DCM) | 3.1 | 40 | 9.1 | Poor |

| Toluene | 2.4 | 111 | 2.4 | Very Poor |

| Hexanes | 0.1 | ~69 | 1.9 | Insoluble |

Polarity Index values are relative measures and can vary slightly depending on the scale used.

Logical Relationships in Solvent Selection

The choice of solvent is a critical first step in addressing solubility. The following diagram illustrates the decision-making process based on the properties of 5-Amino-2-methylnicotinonitrile.

Caption: Solvent selection based on polarity matching.

Concluding Remarks

Successfully overcoming the solubility challenges of 5-Amino-2-methylnicotinonitrile is achievable through a systematic and informed approach. By understanding the chemical nature of this compound and applying the principles of solvent selection, temperature modification, and other techniques outlined in this guide, you can significantly improve the success rate of your reactions. Remember that each reaction system is unique, and some degree of optimization will likely be necessary. This guide serves as a robust starting point for that optimization process.

References

- Jubilant Ingrevia Limited. (2024).

- Thermo Fisher Scientific. (n.d.). 5-Amino-2-methylbenzonitrile, 97%, Thermo Scientific Chemicals.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637838, 5-Methylnicotinonitrile.

- Ferreira, O., & Pinho, S. P. (2014). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

- Yi, W., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.

- EP0569701A1. (1993). Process for preparation of 2-amino-5-methyl-pyridine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10439, 2-Aminopyridine.

- National Institute of Standards and Technology. (n.d.). Acetonitrile with 2-Methylbutane.

- ChemicalBook. (n.d.). 6-AMINO-5-METHYLNICOTINONITRILE.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22597305, 5-Amino-2-methylpentanenitrile.

- Wikipedia. (n.d.). 3-Aminopyridine.

- Rahimpour, E., & Jouyban, A. (2016). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.

- CymitQuimica. (n.d.). 2-hydroxy-4-methylnicotinonitrile.

- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525.

- Sigma-Aldrich. (n.d.). 4-Aminopyridine (A0152)

- ResearchGate. (2018).

- MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1587.

- Tokyo Chemical Industry. (n.d.). 5-Amino-2-methylpyridine.

- Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43.

- National Institute of Standards and Technology. (n.d.). 2-Amino-5-nitropyridine. In NIST Chemistry WebBook.

- Sigma-Aldrich. (n.d.). 2-Amino-5-methylpyridine 99.

- Khan, Z., et al. (1993). Kinetics and mechanism of the ninhydrin reaction with DL-methionine in the absence and the presence of organic solvents. International Journal of Chemical Kinetics, 25(6), 447-457.

- Sigma-Aldrich. (n.d.). 2-Amino-5-nitropyridine technical, = 95.0 NT.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10009, 3-Aminopyridine.

- Sigma-Aldrich. (n.d.). 2-Amino-5-methylpyridine.

- Tokyo Chemical Industry. (n.d.). 2-Amino-5-picoline.

- Sigma-Aldrich. (n.d.). 2-Amino-5-methylpyridine, 99%.

- Jubilant Ingrevia. (n.d.). 2-Amino-5-methylpyridine.

- Tokyo Chemical Industry. (n.d.). 5-Amino-2-methylpyridine.

- Sigma-Aldrich. (n.d.). 5-Amino-2-methylpyridine 97.

- Wikipedia. (n.d.). Aminopyridine.

- Shneine, J. K. (2017). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 3(1), 1-8.

Sources

Catalyst selection and optimization for 5-Amino-2-methylnicotinonitrile synthesis

Welcome to the technical support center for the synthesis of 5-Amino-2-methylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis.

Part 1: Catalyst System Selection for Cyanation

The introduction of the nitrile group onto the pyridine ring is a critical and often challenging step. Palladium-catalyzed cyanation of a suitable halo-pyridine precursor, such as 5-amino-3-bromo-2-methylpyridine, is a common and effective strategy. The success of this transformation hinges on the judicious selection of the catalyst system.

Q1: Which palladium (Pd) precursor is best for this cyanation?

A1: The choice of Pd precursor often depends on its stability, ease of handling, and the kinetics of its reduction to the active Pd(0) species.

-

Palladium(II) acetate (Pd(OAc)₂): This is a common, relatively inexpensive, and air-stable choice. It requires in-situ reduction to Pd(0) to enter the catalytic cycle. This reduction can sometimes be sluggish, and incomplete activation can be a source of low yield.[1]

Recommendation: For initial screening and process robustness, Pd(OAc)₂ is a reliable starting point. If catalyst activation proves to be a bottleneck (e.g., persistent low conversion), switching to Pd₂(dba)₃ may be beneficial.

Q2: How do I select the right ligand for the palladium catalyst?

A2: The ligand is arguably the most critical component of the catalyst system. It stabilizes the Pd center, influences its reactivity, and prevents catalyst decomposition. For the cyanation of (hetero)aryl halides, electron-rich and bulky phosphine ligands are typically the most effective.[2]

-

Role of the Ligand: The ligand's primary roles are to facilitate the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product nitrile. A bulky ligand promotes reductive elimination, which is often the turnover-limiting step.[3]

Recommended Ligands for Screening:

| Ligand Name | Abbreviation | Key Characteristics |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Highly effective, robust, and commercially available. Often a first choice for cross-coupling reactions. |

| 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl | SPhos | A bulky biarylphosphine ligand known for high catalytic activity, even at room temperature for some substrates.[4] |

| Triphenylphosphine | PPh₃ | A less expensive but also less effective option. Can be useful in specific cases but generally shows lower turnover numbers.[3] |

Recommendation: Start with dppf . It provides an excellent balance of reactivity and stability for a wide range of cyanation reactions.

Q3: What is the best cyanide source to use? I'm concerned about toxicity.

A3: While cyanide reagents are inherently toxic and must be handled with extreme care, the choice of reagent can also significantly impact reaction efficiency.

-

Zinc Cyanide (Zn(CN)₂): This is often the preferred reagent. It is less acutely toxic than alkali metal cyanides because it is a covalent solid and releases cyanide ions slowly into the reaction mixture. This slow release also helps to prevent poisoning of the palladium catalyst.[5]

-

Potassium Ferricyanide (K₄[Fe(CN)₆]): A less toxic and water-soluble alternative. It can be effective but may require different reaction conditions or phase-transfer catalysts to be efficient.[4][5]

-

Potassium Cyanide (KCN): Highly toxic and hygroscopic. While effective, its high solubility can lead to high concentrations of cyanide ions in solution, which can poison the palladium catalyst.[1]

Recommendation: Use Zinc Cyanide (Zn(CN)₂) . Its lower toxicity profile and favorable reaction kinetics make it the most practical and reliable choice for laboratory and scale-up applications.

Proposed Catalytic Cycle for Cyanation

The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cyanation.

Caption: Palladium-catalyzed cyanation cycle.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 5-Amino-2-methylnicotinonitrile.

Q4: My reaction yield is very low. What are the likely causes and how can I fix it?

A4: Low yield is a common issue that can stem from several sources. A systematic approach is the best way to diagnose the problem.

Troubleshooting Flowchart: Low Yield

Caption: Decision tree for troubleshooting low yields.

Detailed Explanation:

-

Incomplete Conversion: If starting material remains, the catalyst is likely not active enough or the conditions are too mild. Ensure your reagents and solvent are anhydrous, as water can inhibit the catalyst. Increasing the temperature can have a significant effect, as the rate of reaction often increases with temperature.[6] However, excessive heat can lead to degradation.[6]

-

Product Degradation: Aminonicotinonitriles can be sensitive to high temperatures and prolonged reaction times. If the starting material is consumed but the product yield is low, degradation may be the culprit. Try running the reaction at a lower temperature for a longer period.

-

Loss During Workup: 5-Amino-2-methylnicotinonitrile has both a basic amino group and a nitrile group. It may have some water solubility or form salts, leading to losses during aqueous extraction. Carefully check the pH of your aqueous phase during workup and consider back-extracting the aqueous layers.

Q5: I'm observing a significant amount of an unknown byproduct. What could it be?

A5: Side reactions can compete with your desired cyanation. Based on the structure of your target molecule, here are some possibilities:

-

Hydrolysis of the Nitrile: If there is water present in your reaction, the nitrile group can be hydrolyzed to a primary amide (5-amino-2-methylnicotinamide) or even a carboxylic acid, especially at elevated temperatures.

-

Solution: Ensure all reagents and your solvent are scrupulously dry. Use anhydrous solvents and dry reagents.

-

-

Homocoupling of the Starting Material: The palladium catalyst can sometimes promote the formation of a bi-aryl dimer from your starting halo-pyridine.

-

Solution: This is often a sign of poor transmetalation with the cyanide source. Ensure your zinc cyanide is of good quality and that the stoichiometry is correct.

-

-

Reaction at the Amino Group: The primary amine is a nucleophile and could potentially react, though it's less likely under these conditions than the desired C-N bond formation. Protecting the amine is an option, but it adds steps to the synthesis.[7]

-

Solution: This is usually not a major issue in Pd-catalyzed cyanation, but if other side products are ruled out, characterization of the byproduct is necessary.

-

Part 3: Frequently Asked Questions (FAQs)

Q6: What is the optimal temperature and reaction time?

A6: For palladium-catalyzed cyanations of aryl bromides, a temperature range of 100-120°C is a good starting point. Reaction times can vary significantly based on catalyst activity and substrate reactivity, but a typical range is 12-24 hours . It is crucial to monitor the reaction by TLC or HPLC to determine the optimal time and avoid product degradation from prolonged heating.[8]

Q7: How should I monitor the reaction's progress?

A7: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes). Stain with potassium permanganate or view under UV light. For more quantitative analysis, HPLC is the preferred method.

Q8: What is the best way to purify the final product?

A8: Purification strategy depends on the nature of the impurities.

-

Flash Column Chromatography: This is the most common method for removing byproducts and residual catalyst. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

-

Crystallization: If the crude product is relatively clean, crystallization can be a highly effective and scalable purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

-

Acid/Base Extraction: The basicity of the amino group can be exploited. Dissolving the crude material in an organic solvent and extracting with dilute acid (e.g., 1M HCl) will move the product into the aqueous layer as a salt. The aqueous layer can then be washed, basified (e.g., with NaOH or NaHCO₃), and the product re-extracted into an organic solvent.[9]

Q9: What are the critical safety precautions when working with cyanide reagents like Zn(CN)₂?

A9: Safety is paramount. Cyanide compounds are highly toxic.[10]

-

Handling: Always handle solid cyanide compounds in a certified chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double gloves (nitrile).[12]

-

NEVER Mix with Acid: Never allow cyanide salts to come into contact with acid. This will generate highly toxic and flammable hydrogen cyanide (HCN) gas.[11][13] Keep acids out of the fume hood where you are working with cyanides.

-

Waste Disposal: All cyanide-contaminated waste (solid and liquid) must be disposed of in a designated, clearly labeled hazardous waste container. Never mix cyanide waste with acidic waste.

-

Emergency Preparedness: Ensure you know the location of the nearest safety shower and eyewash station. An emergency response plan should be in place, and all lab personnel should be aware of the symptoms of cyanide exposure.[11]

Part 4: Experimental Protocols

Protocol 1: Synthesis of 5-Amino-2-methylnicotinonitrile via Palladium-Catalyzed Cyanation

This protocol is a representative procedure and may require optimization.

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add 5-amino-3-bromo-2-methylpyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq).

-

Seal the flask with a septum.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous N,N-Dimethylformamide (DMF) via syringe.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 110°C.

-

Stir the reaction mixture vigorously.

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 12-18 hours).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer three times with ethyl acetate.

-